Leptofuranin A

Description

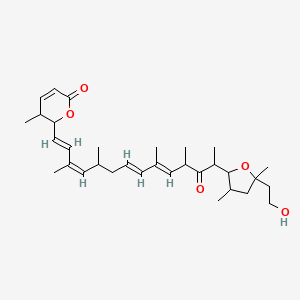

isolated from Streptomyces tanashiensis; structure in first source

Properties

Molecular Formula |

C32H48O5 |

|---|---|

Molecular Weight |

512.7 g/mol |

IUPAC Name |

2-[(1E,3Z,7E,9E)-13-[5-(2-hydroxyethyl)-3,5-dimethyloxolan-2-yl]-3,5,9,11-tetramethyl-12-oxotetradeca-1,3,7,9-tetraenyl]-3-methyl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C32H48O5/c1-21(18-23(3)12-14-28-24(4)13-15-29(34)36-28)10-9-11-22(2)19-25(5)30(35)27(7)31-26(6)20-32(8,37-31)16-17-33/h9,11-15,18-19,21,24-28,31,33H,10,16-17,20H2,1-8H3/b11-9+,14-12+,22-19+,23-18- |

InChI Key |

RKBWUDATVXYABU-YGIRKTDUSA-N |

Isomeric SMILES |

CC1CC(OC1C(C)C(=O)C(C)/C=C(\C)/C=C/CC(C)/C=C(/C)\C=C\C2C(C=CC(=O)O2)C)(C)CCO |

Canonical SMILES |

CC1CC(OC1C(C)C(=O)C(C)C=C(C)C=CCC(C)C=C(C)C=CC2C(C=CC(=O)O2)C)(C)CCO |

Synonyms |

leptofuranin A |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Leptofuranin A from Streptomyces tanashiensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptofuranin A, a novel antitumor antibiotic, was discovered and isolated from the actinomycete Streptomyces tanashiensis. This compound, along with its congeners Leptofuranin B, C, and D, has demonstrated significant biological activity, including the induction of apoptotic cell death in tumor cells. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing the experimental protocols for the fermentation of S. tanashiensis, as well as the extraction and purification of the target compound. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate a deeper understanding of the processes involved.

Introduction

The genus Streptomyces is a well-known source of a wide array of bioactive secondary metabolites, including many clinically important antibiotics and antitumor agents. The discovery of this compound from Streptomyces tanashiensis adds to this extensive list of natural products with therapeutic potential. This compound has been shown to selectively induce apoptosis in tumor cells, making it a compound of interest for further investigation in cancer drug development. This document serves as a technical resource for researchers aiming to understand or replicate the discovery and isolation of this compound.

Fermentation of Streptomyces tanashiensis

The production of this compound is achieved through the submerged fermentation of Streptomyces tanashiensis. The following protocol is a generalized procedure based on common practices for the cultivation of Streptomyces for secondary metabolite production.

Culture Media and Conditions

Successful fermentation and production of secondary metabolites are highly dependent on the composition of the culture medium and the physical parameters of the fermentation process.

Table 1: Fermentation Media Composition for Streptomyces tanashiensis

| Component | Concentration (g/L) | Purpose |

| Starch | 10.0 | Primary carbon source |

| Glucose | 10.0 | Readily available carbon source for initial growth |

| Yeast Extract | 4.0 | Source of nitrogen, vitamins, and growth factors |

| Peptone | 2.0 | Source of nitrogen and amino acids |

| K₂HPO₄ | 1.0 | Buffering agent and source of phosphate |

| MgSO₄·7H₂O | 0.5 | Source of magnesium ions, cofactor for enzymes |

| CaCO₃ | 2.0 | pH stabilization |

| Trace Elements Sol. | 1.0 mL/L | Provides essential micronutrients |

Table 2: Fermentation Parameters

| Parameter | Value |

| Incubation Temperature | 28-30 °C |

| Agitation Speed | 150-200 rpm |

| Fermentation Duration | 5-7 days |

| pH | 7.0-7.2 |

Experimental Protocol: Fermentation

-

Inoculum Preparation: A seed culture is prepared by inoculating a loopful of S. tanashiensis spores or mycelia from a fresh agar plate into a flask containing a suitable seed medium. The seed culture is incubated for 2-3 days at 28-30 °C with shaking.

-

Production Culture: The production medium is prepared and sterilized. Once cooled, it is inoculated with the seed culture (typically 5-10% v/v).

-

Incubation: The production flasks are incubated in a shaker incubator under the conditions specified in Table 2.

-

Monitoring: The fermentation is monitored for growth (mycelial dry weight) and production of this compound (e.g., by HPLC analysis of small samples).

Extraction and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and mycelium and purified through a series of chromatographic steps.

Experimental Protocol: Extraction

-

Harvesting: The culture broth is harvested and separated from the mycelial biomass by centrifugation or filtration.

-

Mycelial Extraction: The mycelial cake is extracted with an organic solvent such as methanol or acetone to recover intracellularly stored this compound. The solvent is then evaporated under reduced pressure.

-

Broth Extraction: The culture filtrate is extracted with a water-immiscible organic solvent, such as ethyl acetate, at a neutral or slightly acidic pH. The organic phase is collected and concentrated.

-

Pooling of Extracts: The extracts from the mycelium and the broth are pooled and dried.

Experimental Protocol: Purification

The crude extract is subjected to a multi-step purification process to isolate this compound.

-

Silica Gel Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and tested for bioactivity.

-

Sephadex LH-20 Chromatography: Active fractions from the silica gel chromatography are further purified on a Sephadex LH-20 column, which separates compounds based on their size and polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step is typically performed using preparative reverse-phase HPLC to yield pure this compound.

Quantitative Data

The following table summarizes the hypothetical yield and purification data for a typical isolation of this compound.

Table 3: Purification of this compound from a 10 L Fermentation

| Purification Step | Total Weight (g) | This compound (mg) | Purity (%) | Yield (%) |

| Crude Extract | 5.0 | 100 | 2 | 100 |

| Silica Gel Chromatography | 0.5 | 80 | 16 | 80 |

| Sephadex LH-20 | 0.1 | 65 | 65 | 65 |

| Preparative HPLC | 0.05 | 50 | >98 | 50 |

Visualizing the Workflow and Biological Activity

Experimental Workflow

The following diagram illustrates the overall workflow for the discovery and isolation of this compound.

An In-depth Technical Guide on the Core Mechanism of Action of Deoxyelephantopin in Cancer Cells

Disclaimer: Initial searches for "Leptofuranin A" did not yield any relevant scientific literature. This suggests that the requested compound may be hypothetical, proprietary, or referenced under a different nomenclature. To fulfill the detailed requirements of the prompt, this guide focuses on Deoxyelephantopin (DOE) , a well-researched natural sesquiterpene lactone with established anticancer properties, as a representative molecule to illustrate the requested in-depth analysis.

Introduction

Deoxyelephantopin (DOE) is a naturally occurring sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber.[1] This compound has garnered significant interest in oncology research due to its potent cytotoxic effects against a broad spectrum of cancer cells.[2][3] This technical guide elucidates the core mechanisms through which DOE exerts its anticancer effects, focusing on the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals.

Cytotoxicity and Antiproliferative Activity

DOE demonstrates significant dose- and time-dependent cytotoxicity against various human cancer cell lines.[4][5] The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function, have been determined in multiple cancer cell lines.

Data Presentation: IC50 Values of Deoxyelephantopin

The following table summarizes the IC50 values of DOE in different cancer cell lines after 48 hours of treatment, as determined by the MTT assay.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HCT 116 | Colorectal Carcinoma | 7.46 | [6] |

| K562 | Chronic Myeloid Leukemia | 4.02 | [6] |

| KB | Oral Carcinoma | 3.35 | [6] |

| T47D | Breast Cancer | 1.86 | [6] |

| SiHa | Cervical Cancer | 4.14 | [6] |

| A549 | Lung Adenocarcinoma | 12.287 | [7] |

| CNE | Nasopharyngeal Carcinoma | Not specified | [8] |

| HeLa | Cervical Cancer | Not specified | [9] |

| GL261 | Glioblastoma | Not specified | [5] |

Induction of Apoptosis

A primary mechanism of DOE's anticancer activity is the induction of programmed cell death, or apoptosis.[10] This is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[11] DOE triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Apoptotic Pathway

DOE treatment leads to the disruption of the mitochondrial membrane potential (ΔΨm), a key event in the intrinsic apoptotic pathway.[8] This is followed by the release of cytochrome c from the mitochondria into the cytosol.[5][8] In the cytosol, cytochrome c activates caspase-9, which in turn activates downstream effector caspases like caspase-3 and -7.[1][8] The activation of these caspases leads to the cleavage of critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately leading to cell death.[1][2]

The regulation of the intrinsic pathway is largely governed by the B-cell lymphoma 2 (Bcl-2) family of proteins. DOE has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins such as Bcl-2, thereby shifting the balance towards apoptosis.[5][10]

Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface. DOE has been shown to activate caspase-8, a key initiator caspase in the extrinsic pathway.[1][8]

Role of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) is a critical upstream event in DOE-induced apoptosis.[1][10] Increased intracellular ROS levels can lead to oxidative stress, causing damage to cellular components and triggering the mitochondrial apoptotic cascade.[1]

Cell Cycle Arrest

In addition to inducing apoptosis, DOE also inhibits cancer cell proliferation by arresting the cell cycle at the G2/M phase.[1][2][4] This prevents the cells from entering mitosis and undergoing cell division.

Data Presentation: Effect of Deoxyelephantopin on Cell Cycle Distribution

The table below shows the percentage of HCT116 cells in different phases of the cell cycle after treatment with DOE for 48 hours.

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| Control | 55.2 | 24.5 | 20.3 | [6] |

| DOE (1.86 µg/mL) | 48.7 | 18.9 | 32.4 | [6] |

| DOE (3.35 µg/mL) | 39.1 | 15.6 | 45.3 | [6] |

| DOE (7.46 µg/mL) | 28.5 | 12.3 | 59.2 | [6] |

The G2/M arrest induced by DOE is associated with the modulation of key cell cycle regulatory proteins. DOE treatment leads to the downregulation of cyclin B1 and cyclin-dependent kinase 1 (CDK1), a complex essential for the G2/M transition.[4][6] Concurrently, DOE can upregulate the expression of the CDK inhibitor p21.[3]

Modulation of Signaling Pathways

DOE exerts its anticancer effects by targeting multiple intracellular signaling pathways that are often dysregulated in cancer.

Inhibition of Pro-Survival Pathways

-

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. DOE has been shown to inhibit the phosphorylation of Akt and mTOR, thereby suppressing this pro-survival pathway.[1][2][12]

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cancer by promoting the expression of genes involved in cell survival and proliferation. DOE inhibits the activation of NF-κB, often by preventing the degradation of its inhibitor, IκBα.[1][3]

Activation of Stress-Activated Pathways

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a complex signaling network that regulates a wide range of cellular processes. DOE has been shown to activate the stress-activated MAPKs, c-Jun N-terminal kinase (JNK) and p38, which are generally associated with the induction of apoptosis.[1][3] Conversely, it can inhibit the extracellular signal-regulated kinase (ERK), which is typically involved in cell proliferation and survival.[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of DOE (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL) and a vehicle control (e.g., 0.1% DMSO) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of DOE for the desired time period (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry (PI Staining)

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of DOE for a specified time (e.g., 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle can be quantified.

Western Blot Analysis

-

Protein Extraction: Treat cells with DOE, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, Cyclin B1, p-Akt, Akt) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

Caption: Signaling pathways modulated by Deoxyelephantopin in cancer cells.

Experimental Workflow

Caption: A generalized experimental workflow for studying Deoxyelephantopin's effects.

Conclusion

Deoxyelephantopin is a promising natural compound that exhibits potent anticancer activity through a multi-targeted mechanism of action. It effectively induces apoptosis via both intrinsic and extrinsic pathways, largely driven by the generation of reactive oxygen species. Furthermore, DOE halts the proliferation of cancer cells by inducing G2/M phase cell cycle arrest. These effects are orchestrated by the modulation of critical signaling pathways, including the inhibition of pro-survival cascades like PI3K/Akt/mTOR and NF-κB, and the activation of stress-related MAPK pathways. The comprehensive data presented in this guide underscore the potential of Deoxyelephantopin as a lead compound for the development of novel anticancer therapeutics. Further preclinical and clinical investigations are warranted to fully evaluate its therapeutic efficacy.

References

- 1. Molecular mechanisms of anticancer activity of deoxyelephantopin in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of anticancer activity of deoxyelephantopin in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Deoxyelephantopin Induces Apoptosis and Enhances Chemosensitivity of Colon Cancer via miR-205/Bcl2 Axis [mdpi.com]

- 5. Deoxyelephantopin induces apoptosis and cell cycle arrest in GL261 glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deoxyelephantopin and Its Isomer Isodeoxyelephantopin: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Deoxyelephantopin from Elephantopus scaber L. induces cell-cycle arrest and apoptosis in the human nasopharyngeal cancer CNE cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deoxyelephantopin inhibits cancer cell proliferation and functions as a selective partial agonist against PPARgamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deoxyelephantopin, a novel naturally occurring phytochemical impairs growth, induces G2/M arrest, ROS-mediated apoptosis and modulates lncRNA expression against uterine leiomyoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deoxyelephantopin from Elephantopus scaber Inhibits HCT116 Human Colorectal Carcinoma Cell Growth through Apoptosis and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of the PI3K/AKT signaling pathway contributes to the anti-renal cell carcinoma effects of deoxyelephantopin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Landscape of Leptofuranin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptofuranin A is a naturally occurring compound isolated from the actinomycete Streptomyces tanashiensis.[1] Since its discovery, it has garnered interest within the scientific community for its potential as an antitumor agent. This technical guide provides a comprehensive overview of the currently available information on the biological activity of this compound and its analogs, with a focus on its cytotoxic and apoptotic effects. Due to the limited availability of public data, this document also serves as a framework for future research and data organization in this area.

Core Biological Activity of this compound

This compound, along with its co-isolated analogs Leptofuranin B, C, and D, has demonstrated significant biological activity, primarily characterized by its effects on cell growth and survival. The initial discovery and characterization of these compounds revealed a selective activity profile: they arrest the growth of normal cells while inducing apoptotic cell death in tumor cells.[1] This differential activity is particularly pronounced in cells transformed with the adenovirus E1A gene, suggesting a potential mechanism linked to cellular transformation and oncogenic pathways.[1]

Cytotoxicity and Apoptosis Induction

The primary reported biological effect of this compound is its ability to induce apoptosis, or programmed cell death, in cancerous cells.[1] Apoptosis is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. The ability of a compound to selectively trigger this pathway in tumor cells is a highly sought-after characteristic in the development of new cancer therapies.

While the abstract of the foundational study by Hayakawa et al. (1996) highlights this apoptotic activity, specific quantitative data, such as IC50 values across various cell lines, are not publicly available in the reviewed literature.[1] Such data is crucial for comparing the potency of this compound to other chemotherapeutic agents and for selecting appropriate model systems for further investigation.

Quantitative Data Summary

A comprehensive understanding of a compound's biological activity relies on quantitative data. Due to the limited public information on this compound, the following table is presented as a template for organizing future experimental findings.

Table 1: Cytotoxic Activity of this compound and its Analogs

| Compound/Analog | Cell Line | Assay Type | IC50 (µM) | Reference |

| This compound | Data not available | Data not available | Data not available | |

| Analog X | Data not available | Data not available | Data not available | |

| Analog Y | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. The following sections provide generalized methodologies for the key experiments that would be necessary to fully characterize the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or its analogs for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its apoptotic effects have not been elucidated in the available literature. A logical next step in the research would be to investigate its impact on key apoptotic pathways, such as the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

To visualize a hypothetical workflow for investigating the mechanism of action, the following diagram is provided.

References

An In-depth Technical Guide on the Apoptosis Pathway Induced by Furan-Containing Compounds

Disclaimer: As of the latest data available, there is no scientific literature detailing a compound specifically named "Leptofuranin A" and its induced apoptosis pathway. This guide has been constructed based on extensive research into the pro-apoptotic mechanisms of various furan-containing compounds, such as furanocoumarins and other furan derivatives, which are recognized for their anticancer properties. The data, protocols, and pathways described herein are representative of this class of compounds and are intended to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction

Furan-containing compounds are a diverse group of heterocyclic organic molecules found in numerous natural and synthetic products. Many of these compounds have demonstrated significant biological activities, including potent anticancer effects. A primary mechanism through which these compounds exert their cytotoxic effects on cancer cells is the induction of apoptosis, or programmed cell death. This guide elucidates the core apoptotic pathways activated by furan derivatives, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades.

Core Apoptotic Pathways

Furan-containing compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The specific pathway activated can be cell-type and compound-specific.

-

Intrinsic Pathway (Mitochondrial Pathway): This pathway is initiated by intracellular stress, such as DNA damage or oxidative stress, which are common cellular responses to furan derivatives. Key events include the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors into the cytoplasm.

-

Extrinsic Pathway (Death Receptor Pathway): This pathway is activated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. Some furan derivatives have been shown to upregulate the expression of these death receptors, sensitizing the cancer cells to apoptosis.

Quantitative Data Summary

The following tables summarize the cytotoxic and pro-apoptotic effects of representative furan-containing compounds on various cancer cell lines.

Table 1: Cytotoxicity of Furan Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC50 Value | Reference |

| Furan-based derivative 4 | MCF-7 (Breast Cancer) | 4.06 µM | [1] |

| Furan-based derivative 7 | MCF-7 (Breast Cancer) | 2.96 µM | [1] |

| Xanthotoxin | HepG2 (Liver Cancer) | 6.9 µg/mL | [2] |

| Flavonoid derivative 6f | HepG-2 (Hepatocarcinoma) | 1.1 µM | [3] |

Table 2: Pro-Apoptotic Effects of Furan Derivatives

| Compound | Cell Line | Effect | Measurement | Reference |

| Furan | TM3 Leydig Cells | Increased apoptotic cell rate | Flow Cytometry | [4] |

| Furan-based derivative 4 | MCF-7 | G2/M phase cell cycle arrest | DNA Flow Cytometry | [1] |

| Furan-based derivative 7 | MCF-7 | G2/M phase cell cycle arrest | DNA Flow Cytometry | [1] |

| Xanthotoxin | HepG2 | Increased early and late apoptosis | Annexin V-FITC Assay | [2] |

| Flavonoid derivative 6f | HepG-2 | Increased Caspase-8 and -9 activity | Caspase Activity Assay | [3] |

Key Molecular Players in Furan-Induced Apoptosis

Several key proteins are consistently implicated in the apoptotic pathways induced by furan-containing compounds:

-

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is crucial. Furan derivatives often upregulate pro-apoptotic members and downregulate anti-apoptotic ones. For instance, a new flavonoid derivative, 6f, was shown to upregulate Bax and downregulate Bcl-2 in HepG-2 cells.[3]

-

Caspases: These are a family of proteases that execute the apoptotic program. Furan compounds typically lead to the activation of initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3). Studies on furan have demonstrated increased activity of Caspase-3 and Caspase-9.[4]

-

p53: This tumor suppressor protein can be activated by cellular stress and can initiate apoptosis.

-

CHOP (C/EBP-homologous protein): This transcription factor is a key mediator of endoplasmic reticulum (ER) stress-induced apoptosis. Certain 5-nitrofuran-2-amide derivatives have been identified as potent inducers of CHOP expression, leading to apoptosis in triple-negative breast cancer cells.[5][6]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in furan-induced apoptosis.

Caption: Intrinsic apoptosis pathway induced by furan derivatives.

Caption: Extrinsic apoptosis pathway influenced by furan derivatives.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to investigate furan-induced apoptosis.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a furan derivative on cancer cells.

Protocol:

-

Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the furan derivative and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells.

Protocol:

-

Seed cells in a 6-well plate and treat with the furan derivative at its IC50 concentration for a specified time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X Annexin V binding buffer to each sample.

-

Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To detect changes in the expression levels of key apoptotic proteins.

Protocol:

-

Treat cells with the furan derivative and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: General experimental workflow for studying furan-induced apoptosis.

Conclusion

Furan-containing compounds represent a promising class of molecules for the development of novel anticancer therapies. Their ability to induce apoptosis in cancer cells through multiple, often interconnected, pathways underscores their therapeutic potential. This guide provides a foundational understanding of the mechanisms of action, key molecular targets, and essential experimental approaches for the continued investigation and development of these compounds. Further research is warranted to fully elucidate the intricate signaling networks involved and to translate these findings into clinical applications.

References

- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New synthetic flavone derivatives induce apoptosis of hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 5-Nitrofuran-2-Amide Derivatives that Induce Apoptosis in Triple Negative Breast Cancer Cells by Activating C/EBP-Homologous Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 5-nitrofuran-2-amide derivatives that induce apoptosis in triple negative breast cancer cells by activating C/EBP-homologous protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Leptofuranin A Family of Compounds (B, C, D)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Leptofuranin family of compounds, comprising Leptofuranin A, B, C, and D, represents a class of polyketide antibiotics with significant potential in oncology research. First isolated from the actinomycete Streptomyces tanashiensis, these compounds have demonstrated potent antitumor properties, including the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the this compound family, detailing their physicochemical properties, biological activity, and the experimental protocols for their study. A key focus is placed on their likely mechanism of action as inhibitors of the CRM1-dependent nuclear export pathway, a critical process in cell regulation often dysregulated in cancer.

Physicochemical Properties

The Leptofuranin family are novel polyketides characterized by a core structure related to Leptomycin B, featuring a distinctive tetrahydrofuran ring. Leptofuranins C and D have been shown to exist in a tautomeric equilibrium.

Table 1: Physicochemical Properties of the this compound Family

| Compound | Molecular Formula | Molecular Weight | Appearance | UV λmax (nm) (in MeOH) |

| This compound | C32H48O5 | 512.7 | Colorless oil | 245, 305 (sh) |

| Leptofuranin B | C33H50O5 | 526.7 | Colorless oil | 245, 305 (sh) |

| Leptofuranin C | C33H48O6 | 540.7 | Colorless oil | 245, 305 (sh) |

| Leptofuranin D | C33H48O6 | 540.7 | Colorless oil | 245, 305 (sh) |

Biological Activity and Cytotoxicity

The Leptofuranin compounds have been shown to arrest the growth of normal cells and selectively induce apoptotic cell death in tumor cells and those transformed with the adenovirus E1A gene.[1] This selective cytotoxicity against cancerous cells is a hallmark of their potential as therapeutic agents.

Table 2: In Vitro Cytotoxicity (IC50) of this compound Family

| Compound | Murine Leukemia P388 (μg/ml) | HeLa S3 (μg/ml) |

| This compound | 0.002 | 0.004 |

| Leptofuranin B | 0.002 | 0.004 |

| Leptofuranin C | 0.015 | 0.03 |

| Leptofuranin D | 0.015 | 0.03 |

Proposed Signaling Pathway: Inhibition of CRM1-Dependent Nuclear Export

Leptofuranins are structurally related to Leptomycin B, a well-characterized and potent inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[2][3][4][5][6][7][8][9][10][11] CRM1 is a key nuclear transport receptor responsible for the export of numerous tumor suppressor proteins (TSPs), cell cycle regulators, and other signaling molecules from the nucleus to the cytoplasm. By inhibiting CRM1, Leptofuranins likely lead to the nuclear accumulation of these critical proteins, restoring their tumor-suppressive functions and ultimately triggering apoptosis.

Caption: Proposed mechanism of Leptofuranin-induced apoptosis via CRM1 inhibition.

Experimental Protocols

Fermentation and Isolation of Leptofuranins

a. Producing Organism: Streptomyces tanashiensis

b. Fermentation Medium:

-

Soluble Starch: 2.0%

-

Glucose: 1.0%

-

Glycerol: 1.0%

-

Yeast Extract (Difco): 0.5%

-

Polypeptone (Daigo): 0.5%

-

CaCO3: 0.2%

-

Adjusted to pH 7.0 before sterilization.

c. Fermentation Conditions:

-

Inoculate a 500-ml Erlenmeyer flask containing 100 ml of the seed medium with one loopful of the slant culture of S. tanashiensis.

-

Incubate the seed culture at 27°C for 48 hours on a rotary shaker (200 rpm).

-

Transfer 5 ml of the seed culture to a 500-ml Erlenmeyer flask containing 100 ml of the production medium.

-

Incubate the production culture at 27°C for 72 hours on a rotary shaker (200 rpm).

d. Isolation Protocol:

Caption: Workflow for the isolation of Leptofuranin compounds.

In Vitro Cytotoxicity Assay

a. Cell Lines:

-

Murine leukemia P388 cells

-

HeLa S3 cells

b. Method:

-

Seed cells in 96-well microplates at an appropriate density.

-

After 24 hours, add various concentrations of the test compounds (Leptofuranins A, B, C, and D).

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Determine cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Induction Assay

a. Principle: The induction of apoptosis can be detected by observing characteristic morphological changes in the cells, such as chromatin condensation and nuclear fragmentation.

b. Method:

-

Culture target cells (e.g., HeLa S3) on glass coverslips.

-

Treat the cells with the Leptofuranin compounds at concentrations around their IC50 values.

-

After a suitable incubation period (e.g., 24-48 hours), fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Stain the cells with a DNA-binding fluorescent dye such as DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.

-

Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei compared to the uniform, round nuclei of healthy cells.

Conclusion

The Leptofuranin family of compounds presents a promising avenue for the development of novel anticancer therapeutics. Their potent and selective cytotoxicity, coupled with a likely mechanism of action that targets the well-validated CRM1 nuclear export pathway, makes them compelling candidates for further preclinical and clinical investigation. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the therapeutic potential of these fascinating natural products.

References

- 1. Studies on new antitumor antibiotics, leptofuranins A, B, C and D.I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of CRM1-dependent nuclear export sensitizes malignant cells to cytotoxic and targeted agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of CRM1-dependent nuclear export sensitizes malignant cells to cytotoxic and targeted agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Novel—and Not So Novel—Inhibitors of the Multifunctional CRM1 Protein [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Small Molecule Inhibitors of CRM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CRM1 Inhibitors for Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Leptomycin B inactivates CRM1/exportin 1 by covalent modification at a cysteine residue in the central conserved region - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Leptomycin B inhibition of signal-mediated nuclear export by direct binding to CRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nuclear export inhibition through covalent conjugation and hydrolysis of Leptomycin B by CRM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Leptomycin B Alters the Subcellular Distribution of CRM1 (Exportin 1) - PMC [pmc.ncbi.nlm.nih.gov]

Procuring Leptofuranin A: A Technical Guide for Researchers

For Immediate Release

For researchers, scientists, and drug development professionals investigating novel anti-cancer therapies, obtaining specialized compounds like Leptofuranin A is a critical first step. This technical guide provides an in-depth overview of the commercial landscape for this compound, focusing on procurement through custom synthesis, expected quality control standards, and the foundational experimental data necessary for its use in research.

Executive Summary

Commercial Availability: Custom Synthesis Providers

This compound must be sourced through specialized chemical synthesis companies. Several contract research organizations (CROs) and custom synthesis labs have the capabilities to perform the complex organic synthesis required to produce this molecule. Below is a summary of prominent providers offering such services.

| Service Provider | Capabilities | Scale | Analytical Services | Regulatory Compliance |

| BOC Sciences | Custom small molecule synthesis, API synthesis, chiral synthesis, process R&D.[][][4][5] | Milligram to kilogram.[] | HPLC, GC, LC-MS, GC-MS, NMR, etc. | Can provide GMP production for APIs. |

| Dalton Pharma Services | cGMP API manufacturing, custom chemical synthesis, process development.[6][7] | Grams to multi-kilos (up to 300L reactors).[6][8] | Full ICH-compliant method development, validation, and release testing.[9] | FDA inspected and Health Canada approved.[6] |

| BLDpharm | Custom synthesis of pharmaceutically active compounds, reference compounds, synthetic route design.[10][11] | Milligrams to hundreds of kilograms.[10] | HPLC, GC, NMR, LC-MS.[12] | ISO 9001:2008 certified.[12] |

When engaging with a custom synthesis provider for this compound, it is crucial to establish a clear set of deliverables. A typical project workflow is outlined below.

Technical Specifications and Data Presentation

Upon synthesis and purification, a comprehensive Certificate of Analysis (CoA) should be provided. The following table summarizes the key analytical data and typical specifications for custom-synthesized this compound.

| Parameter | Typical Specification | Method |

| Appearance | White to off-white solid | Visual Inspection |

| Purity | ≥95% | High-Performance Liquid Chromatography (HPLC) |

| Identity Confirmation | Consistent with structure | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) |

| Solubility | Soluble in DMSO, Methanol | Visual Inspection |

| Quantity | As per order (mg to g) | Gravimetric |

Experimental Protocols

The foundational research by Hayakawa et al. (1996) provides the basis for the biological evaluation of this compound.[1]

Cell Culture

-

Cell Lines: HeLa (human cervical cancer) and Saos-2 (human osteosarcoma) cells are suitable for apoptosis assays. Normal human diploid fibroblasts (TIG-1) can be used as a control for cytotoxicity.

-

Media: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin).

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

Cytotoxicity and Apoptosis Assay

This assay determines the concentration-dependent effect of this compound on cell viability and its ability to induce apoptosis.

Methodology:

-

Cell Seeding: Plate cells in 96-well microplates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of this compound (typically from 0.1 ng/mL to 1000 ng/mL) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

Viability Assessment: Add a viability reagent such as MTT or resazurin and measure the absorbance or fluorescence according to the manufacturer's protocol.

-

Morphological Observation: In parallel, observe cells under a microscope for morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curves.

Signaling Pathways

Leptofuranins have been shown to induce apoptotic cell death in tumor cells.[1] While the specific signaling pathway for this compound has not been fully elucidated, the induction of apoptosis in cancer cells often involves the activation of intrinsic or extrinsic caspase cascades. A plausible hypothetical pathway is the activation of the intrinsic apoptotic pathway, initiated by cellular stress.

This technical guide provides a framework for researchers to procure and begin their investigation of this compound. Due to the necessity of custom synthesis, careful planning and communication with the chosen supplier are paramount to obtaining high-quality material for successful research outcomes.

References

- 1. Studies on new antitumor antibiotics, leptofuranins A, B, C and D.I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biocompare.com [biocompare.com]

- 5. BOC Sciences to Reorganize Custom Synthesis for the Pharmaceutical Industry [bio-itworld.com]

- 6. cGMP API Manufacturing | Dalton Pharma [dalton.com]

- 7. Integrated Drug Discovery, Development & Manufacturing Services [dalton.com]

- 8. API Process Development Services [dalton.com]

- 9. Custom Synthesis Solutions [dalton.com]

- 10. Custom Synthesis | BLDpharm [bldpharm.com]

- 11. Marketplace - BLDpharm | World BI [worldbigroup.com]

- 12. labexperts.ru [labexperts.ru]

Methodological & Application

Application Notes: Determining the Cytotoxicity of Leptofuranin A

Introduction

Leptofuranin A is a naturally occurring compound that has demonstrated potential as an antitumor antibiotic.[1] Early research indicates that this compound can inhibit the growth of cancer cells and induce programmed cell death, or apoptosis.[1] The evaluation of a compound's cytotoxicity is a critical first step in the drug discovery process, providing essential information on its therapeutic potential and possible toxic effects.[2] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to measure cell viability, proliferation, and cytotoxicity.[3]

Principle of the MTT Assay

The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[3] The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, the cytotoxic effect of a compound can be quantified.

Experimental Protocol

This protocol is designed for assessing the cytotoxicity of this compound in a 96-well plate format.

Materials and Reagents

-

This compound

-

Cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader

Procedure

-

Cell Seeding:

-

Harvest and count the selected cancer cells.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

-

After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

-

Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

-

-

MTT Assay:

-

Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

After the 4-hour incubation, carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

-

From the dose-response curve, determine the IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%.

Data Presentation

The quantitative data from the this compound cytotoxicity assay can be summarized in a table for clear comparison.

| This compound (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Control) | 1.25 | 100 |

| 0.1 | 1.18 | 94.4 |

| 1 | 0.95 | 76 |

| 5 | 0.63 | 50.4 |

| 10 | 0.35 | 28 |

| 25 | 0.15 | 12 |

| 50 | 0.08 | 6.4 |

Visualizations

Experimental Workflow

Caption: Workflow of the this compound cytotoxicity assay.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the known apoptotic effects of this compound and common apoptotic pathways, the following signaling cascade is proposed.

Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.

References

- 1. Studies on new antitumor antibiotics, leptofuranins A, B, C and D.I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for In Vitro Cellular Assays of Leptofuranin A

Disclaimer: As of the latest literature search, specific in vitro experimental data for Leptofuranin A, including IC50 values and detailed signaling pathways, is not publicly available. The following application notes and protocols are provided as a generalized template for the in vitro evaluation of a novel anti-cancer compound, based on standard methodologies in the field. The data presented in the tables are illustrative examples.

Introduction

This compound is an antitumor antibiotic that has been shown to induce apoptotic cell death in tumor cells.[1] To further characterize its anti-cancer properties, a series of in vitro cell culture experiments are essential. These experiments are designed to quantify its cytotoxic and apoptotic effects, elucidate its mechanism of action on the cell cycle, and identify the key signaling pathways it modulates. This document provides detailed protocols for these fundamental assays.

Cytotoxicity Assessment

The initial step in evaluating the anti-cancer potential of this compound is to determine its cytotoxic effect on a panel of cancer cell lines. This is typically achieved by measuring the concentration of the compound that inhibits cell growth by 50% (IC50).

Data Presentation: IC50 Values of this compound

The following table presents hypothetical IC50 values for this compound across various cancer cell lines after 48 hours of treatment.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 5.2 |

| HeLa | Cervical Cancer | 8.7 |

| A549 | Lung Cancer | 12.1 |

| HCT116 | Colon Cancer | 6.5 |

| Jurkat | T-cell Leukemia | 3.9 |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Apoptosis Induction

To confirm that this compound induces apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Data Presentation: Apoptosis Analysis

The table below shows a hypothetical percentage of apoptotic cells in Jurkat cells treated with this compound for 24 hours.

| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |

| Vehicle Control | 0 | 2.1 | 1.5 | 3.6 |

| This compound | 2.5 | 15.8 | 5.2 | 21.0 |

| This compound | 5.0 | 35.2 | 12.7 | 47.9 |

| This compound | 10.0 | 48.6 | 25.1 | 73.7 |

Experimental Protocol: Annexin V/PI Apoptosis Assay

Materials:

-

Jurkat cells

-

RPMI-1640 medium with 10% FBS

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed Jurkat cells in a 6-well plate and treat with different concentrations of this compound for 24 hours.

-

Cell Harvesting: Collect the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Logical Flow of Apoptosis Detection

Caption: Gating strategy for apoptosis analysis using Annexin V and PI staining.

Cell Cycle Analysis

To understand how this compound affects cell proliferation, cell cycle analysis is performed. This is typically done by staining the DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the DNA content by flow cytometry.

Data Presentation: Cell Cycle Distribution

The following table shows a hypothetical effect of this compound on the cell cycle distribution of HCT116 cells after 24 hours of treatment.

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 0 | 45.2 | 35.1 | 19.7 |

| This compound | 5.0 | 68.9 | 20.3 | 10.8 |

| This compound | 10.0 | 75.1 | 15.4 | 9.5 |

Experimental Protocol: Cell Cycle Analysis by PI Staining

Materials:

-

HCT116 cells

-

DMEM with 10% FBS

-

This compound stock solution

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat HCT116 cells with this compound for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and stain with PI staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

Signaling Pathway Analysis

To investigate the molecular mechanism of this compound-induced apoptosis, Western blotting can be used to analyze the expression of key proteins involved in apoptotic signaling pathways.

Data Presentation: Western Blot Analysis

The table below summarizes hypothetical changes in the expression of apoptosis-related proteins in Jurkat cells treated with this compound for 24 hours.

| Protein | Function | Change in Expression |

| Bcl-2 | Anti-apoptotic | Decreased |

| Bax | Pro-apoptotic | Increased |

| Cleaved Caspase-3 | Executioner caspase | Increased |

| Cleaved PARP | Substrate of Caspase-3 | Increased |

| p53 | Tumor suppressor | Increased |

| p21 | Cell cycle inhibitor | Increased |

Experimental Protocol: Western Blotting

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-p53, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE: Separate the proteins by gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Hypothesized Signaling Pathway of this compound

Caption: A hypothesized signaling pathway for this compound leading to G1 cell cycle arrest and apoptosis.

References

Application Notes and Protocols: Determining the IC50 of Leptofuranin A in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptofuranin A is an antitumor antibiotic that has been identified as an inducer of apoptotic cell death in tumor cells. The determination of its half-maximal inhibitory concentration (IC50) is a critical step in evaluating its potential as a therapeutic agent. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell growth, in vitro. This document provides detailed application notes and protocols for determining the IC50 of this compound in various cancer cell lines using the widely accepted MTT assay. Additionally, it outlines the putative signaling pathway through which this compound may exert its apoptotic effects.

Data Presentation

Currently, specific IC50 values for this compound across a broad range of cancer cell lines are not extensively documented in publicly available literature. Therefore, the following table is provided as a template for researchers to populate with their own experimental data. This structured format will allow for easy comparison of the cytotoxic effects of this compound on different cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Cell Line | Tissue of Origin | IC50 (µM) | Confidence Interval (95%) | Notes |

| e.g., MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined | |

| e.g., A549 | Lung Carcinoma | Data to be determined | Data to be determined | |

| e.g., HeLa | Cervical Cancer | Data to be determined | Data to be determined | |

| e.g., HT-29 | Colon Adenocarcinoma | Data to be determined | Data to be determined | |

| e.g., PC-3 | Prostate Cancer | Data to be determined | Data to be determined |

Experimental Protocols

Determining IC50 using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

This compound

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), sterile

-

MTT solution (5 mg/mL in PBS), sterile-filtered

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of desired concentrations. It is advisable to perform a preliminary experiment with a wide range of concentrations to determine the approximate IC50.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

-

-

Incubation:

-

Incubate the plate for a period that allows for the assessment of cytotoxicity, typically 24, 48, or 72 hours. The incubation time should be optimized for each cell line and compound.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.

-

Mandatory Visualization

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

Putative Signaling Pathway of this compound-Induced Apoptosis

This compound is reported to induce apoptosis. While the precise molecular targets are yet to be fully elucidated, a plausible mechanism involves the activation of the intrinsic (mitochondrial) apoptotic pathway. This pathway is a common mechanism for many anti-cancer agents.

Caption: Putative intrinsic apoptosis pathway induced by this compound.

Application Notes and Protocols for Leptofuranin A in Animal Models of Cancer

Disclaimer: As of late 2025, publicly available literature does not contain detailed in vivo efficacy studies, quantitative data, or established experimental protocols for the use of Leptofuranin A in animal models of cancer. The following application notes and protocols are provided as a general guide for researchers interested in evaluating the anti-cancer activity of novel compounds like this compound in a preclinical setting. The proposed methodologies and data are illustrative and based on standard practices in preclinical cancer research.

Introduction

This compound is a novel antibiotic isolated from Streptomyces tanashiensis that has demonstrated the ability to induce apoptotic cell death in various tumor cell lines in vitro.[1] These characteristics make it a candidate for further investigation as a potential anti-cancer therapeutic. This document outlines a generalized framework for the in vivo evaluation of this compound in a xenograft mouse model of cancer.

Quantitative Data Summary (Hypothetical)

Effective preclinical evaluation of a novel anti-cancer compound requires rigorous quantitative analysis. The following table represents a hypothetical summary of data that could be generated from in vivo and in vitro studies of this compound.

| Parameter | Cell Line | Value | Notes |

| In Vitro Cytotoxicity | |||

| IC50 (48h) | MCF-7 | 5 µM | Half-maximal inhibitory concentration for cell viability. |

| IC50 (48h) | HCT116 | 8 µM | Half-maximal inhibitory concentration for cell viability. |

| In Vivo Efficacy | |||

| Tumor Growth Inhibition | MCF-7 | 60% at 10 mg/kg | Xenograft model in nude mice, dosed intraperitoneally daily for 21 days. |

| Change in Body Weight | N/A | <5% decrease | Indicates good tolerability at the efficacious dose. |

| Pharmacokinetics | |||

| Cmax (Plasma) | N/A | 1.5 µg/mL | Peak plasma concentration after a single 10 mg/kg IP dose. |

| T1/2 (Plasma) | N/A | 4 hours | Plasma half-life of the compound. |

Experimental Protocols

The following protocols describe a standard workflow for assessing the in vivo anti-tumor activity of a novel compound such as this compound using a human tumor xenograft model in immunodeficient mice.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

-

Animal Model: Female athymic nude mice (4-6 weeks old) are used. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Tumor Implantation:

-

Harvest cultured cancer cells during the logarithmic growth phase.

-

Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.

-

Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Measure tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomize mice into treatment and control groups.

-

-

Compound Preparation: Prepare this compound in a suitable vehicle (e.g., saline, DMSO/polyethylene glycol mixture). The final concentration should be based on dose-ranging studies to determine the maximum tolerated dose (MTD).

-

Treatment Groups:

-

Vehicle control group.

-

This compound treatment group(s) (e.g., 10 mg/kg).

-

Positive control group (a standard-of-care chemotherapy agent).

-

-

Administration: Administer the treatment (e.g., via intraperitoneal injection) daily for a specified period (e.g., 21 days).

-

Monitoring: Monitor animal health daily, including body weight, food and water intake, and any signs of toxicity.

-

Tumor Measurements: Continue to measure tumor volumes throughout the treatment period.

-

Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or at the end of the treatment period.

-

Tissue Collection: At the end of the study, euthanize the animals and excise the tumors. A portion of the tumor tissue can be fixed in formalin for immunohistochemistry, and another portion can be snap-frozen for molecular analysis (e.g., Western blotting).

Visualization of Pathways and Workflows

Based on its known function of inducing apoptosis, a plausible mechanism for this compound is the activation of the intrinsic (mitochondrial) apoptotic pathway. The following diagram illustrates this hypothetical pathway.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

The following diagram outlines the key steps in conducting an in vivo study to evaluate the anti-tumor efficacy of this compound.

Caption: Experimental workflow for a xenograft mouse model study.

References

Elucidating the Cellular interactome of Leptofuranin A: A Guide to Target Identification

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Leptofuranin A, a natural product isolated from Streptomyces tanashiensis, has demonstrated potent antitumor activity by inducing apoptosis in cancer cells. Understanding the precise cellular targets of this compound is paramount for its development as a therapeutic agent and for elucidating its mechanism of action. These application notes provide a comprehensive overview and detailed protocols for the identification of this compound's cellular targets, primarily leveraging chemical proteomics approaches. Given the limited direct studies on this compound's targets, the protocols are based on established methods for analogous natural products, such as the well-characterized Streptomyces-derived apoptosis inducer, staurosporine.

Core Methodologies for Target Identification

The identification of small molecule cellular targets typically involves a combination of affinity-based capture of interacting proteins followed by their identification using mass spectrometry. Two prominent and complementary strategies are:

-

Compound-Centric Chemical Proteomics (CCCP): This approach utilizes a modified, "bait" version of the bioactive molecule (an affinity probe) to "fish" for its binding partners from a complex cellular lysate.

-

Activity-Based Protein Profiling (ABPP): This technique employs reactive probes that covalently bind to the active sites of specific enzyme families, allowing for the assessment of how a compound of interest competes for this binding and thus revealing its targets.

This guide will focus on the CCCP approach, which is broadly applicable for natural products like this compound.

Experimental Workflow Overview

The overall workflow for identifying the cellular targets of this compound can be broken down into several key stages, as illustrated in the diagram below.

Detailed Protocols

Protocol 1: Synthesis of a Biotinylated this compound Affinity Probe

To perform affinity purification, this compound must be chemically modified to incorporate a tag, such as biotin, which allows for its capture. This protocol is a generalized approach for the synthesis of a biotinylated probe. The exact site of linker attachment on this compound should be carefully chosen to minimize disruption of its biological activity. Based on the structure of Leptofuranin D, a hydroxyl group could be a potential site for modification.

Materials:

-

This compound

-

Biotin-PEG-amine linker

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

-

Silica gel for column chromatography

Procedure:

-

Esterification:

-

Dissolve this compound (1 equivalent) in anhydrous DCM.

-

Add Biotin-PEG-amine (1.2 equivalents), DCC (1.5 equivalents), and a catalytic amount of DMAP.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

-

Purification:

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

-

-

Characterization:

-

Confirm the structure of the biotinylated this compound probe by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

-

Activity Assay:

-

Assess the biological activity of the biotinylated probe (e.g., cytotoxicity or apoptosis induction in a cancer cell line) to ensure that the modification has not significantly compromised its function. Compare the IC50 value of the probe to that of the unmodified this compound.

-

Protocol 2: Affinity Purification of this compound-Binding Proteins

This protocol describes the use of the biotinylated this compound probe to isolate its cellular binding partners from a total cell lysate.

Materials:

-

Human cancer cell line (e.g., HeLa or a cell line sensitive to this compound)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Biotinylated this compound probe

-

Unmodified this compound (for competition experiment)

-

Streptavidin-agarose beads

-

Wash buffer (e.g., lysis buffer with reduced detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Cell Culture and Lysis:

-

Culture the chosen cancer cell line to ~80-90% confluency.

-

Harvest the cells, wash with ice-cold PBS, and lyse them in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

-

Affinity Pulldown:

-